molecular formula C9H9NO B1356287 m-Tolyloxyacetonitrile CAS No. 50635-22-8

m-Tolyloxyacetonitrile

Cat. No.: B1356287
CAS No.: 50635-22-8
M. Wt: 147.17 g/mol
InChI Key: RHUCKOJKXSCVOW-UHFFFAOYSA-N
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Description

m-Tolyloxyacetonitrile, also known as 2-(m-tolyloxy)acetonitrile, is an organic compound with the chemical formula C9H9NO. It is an aromatic nitrile and a derivative of phenyl acetic acid. This compound is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

m-Tolyloxyacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of m-cresol with bromoacetonitrile. This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetone . The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

m-Tolyloxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

m-Tolyloxyacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and as a probe to study enzyme-catalyzed reactions.

    Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of m-Tolyloxyacetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The nitrile group in this compound can also participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

m-Tolyloxyacetonitrile can be compared with other similar compounds, such as:

    Acetonitrile: A simple nitrile compound with the formula CH3CN, used as a solvent in various chemical reactions.

    Benzyl cyanide: An aromatic nitrile with the formula C8H7N, used as an intermediate in organic synthesis.

    Phenylacetonitrile: Another aromatic nitrile with the formula C8H7N, used in the synthesis of pharmaceuticals and other organic compounds.

Compared to these compounds, this compound has a unique structure with a tolyloxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in certain applications where other nitriles may not be suitable.

Properties

IUPAC Name

2-(3-methylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCKOJKXSCVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574202
Record name (3-Methylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50635-22-8
Record name 2-(3-Methylphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50635-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the same protocol as described in Step 1, Example 36, using the m-cresol instead of the p-cresol and the bromoacetonitrile instead of the methyl bromoacetate.
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